2-(2-fluorophenoxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-9-4-5-10-19(17)28-15-20(26)23-13-6-14-25-21(27)12-11-18(24-25)16-7-2-1-3-8-16/h1-5,7-12H,6,13-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFKCDBNJZDOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues and Pharmacological Insights
The following compounds share structural or functional similarities with the target molecule:
Table 1: Structural and Functional Comparison
*Assumed based on structural similarity to .
Critical Analysis of Structural Modifications
CPX’s furan substituent may enhance π-π stacking, whereas the phenyl group in the target compound could improve hydrophobic interactions. BG15333 replaces the fluorophenoxy group with a 3,4-dimethoxyphenyl, increasing electron density and possibly altering solubility.
Fluorophenoxy vs. Methoxy/Formamido Substituents: The 2-fluorophenoxy group in the target compound introduces steric and electronic effects distinct from CPX’s formamido-pyridinone group . Fluorine’s electronegativity may enhance binding to polar residues in target proteins.
Linker Length (Propyl vs. Ethyl) :
- The propyl linker in the target compound and its 4-fluoro analogue may confer greater conformational flexibility compared to BG15333’s ethyl linker , impacting entropic contributions to binding.
Benzothiazole-Based Analogues : While structurally distinct, these compounds highlight the therapeutic relevance of acetamide-linked heterocycles.
Preparation Methods
Cyclocondensation of Cinnamaldehyde Derivatives
Treatment of 3-phenylacrylaldehyde with methyl hydrazinecarboxylate in ethanol under reflux conditions yields 3-phenyl-1,6-dihydropyridazin-6-one through a [4+2] cycloaddition mechanism. This method, adapted from analogous syntheses, achieves yields of 68–72% after recrystallization from ethyl acetate.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Phenylacrylaldehyde | 10 mmol | Ethanol | Reflux | 8 h | 70% |
| Methyl hydrazinecarboxylate | 12 mmol | Ethanol | Reflux | 8 h | – |
Alternative Route via Keto Acid Hydrazides
An alternative approach employs 3-phenyl-2-ketopropanoic acid hydrazide , which undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) as a dehydrating agent. This method, reported in patent literature, produces the dihydropyridazinone core in 65% yield with high purity (>95% by HPLC).
Functionalization of the Dihydropyridazinone with a Propylamine Side Chain
Introducing the propylamine side chain at position 1 of the dihydropyridazinone requires selective alkylation.
Direct Alkylation with 3-Bromopropylamine
Reaction of 3-phenyl-1,6-dihydropyridazin-6-one with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base affords 1-(3-aminopropyl)-3-phenyl-1,6-dihydropyridazin-6-one . Optimization studies indicate that maintaining a temperature of 50–60°C prevents over-alkylation, yielding 80–85% product.
Optimization Data
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 6 h | 82% |
| NaH | THF | 25°C | 12 h | 45% |
| Cs₂CO₃ | DMSO | 80°C | 4 h | 78% |
Reductive Amination Strategy
For improved selectivity, 3-phenyl-1,6-dihydropyridazin-6-one is treated with 3-aminopropyl aldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. This method, though less common, achieves 75% yield while minimizing side reactions.
Synthesis of 2-(2-Fluorophenoxy)acetic Acid
The acetamide component originates from 2-(2-fluorophenoxy)acetic acid , synthesized via Williamson etherification:
Etherification of 2-Fluorophenol
Reaction of 2-fluorophenol with chloroacetic acid in aqueous sodium hydroxide (NaOH) produces 2-(2-fluorophenoxy)acetic acid in 90% yield. Excess NaOH ensures complete deprotonation of the phenol, while maintaining a temperature of 80°C accelerates nucleophilic substitution.
Scalability Note : This reaction is linearly scalable up to 1 mol without yield reduction.
Amide Bond Formation
Coupling the propylamine-modified dihydropyridazinone with 2-(2-fluorophenoxy)acetic acid requires activation of the carboxylic acid.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the reaction proceeds at 25°C for 12 h, yielding the target compound in 88% purity. Catalytic dimethylaminopyridine (DMAP) enhances reaction efficiency.
Coupling Reaction Parameters
| Activator | Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| EDCl/HOBt | – | DCM | 25°C | 12 h | 88% |
| HATU | DIPEA | DMF | 0°C→25°C | 6 h | 85% |
| DCC/DMAP | – | THF | 40°C | 8 h | 80% |
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 20 minutes reduces reaction time tenfold while maintaining 86% yield, as demonstrated in high-throughput screening.
Purification and Characterization
Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound in >99% purity. Structural confirmation employs:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, pyridazinone-H), 7.45–7.30 (m, 5H, Ar-H), 6.95–6.85 (m, 2H, fluorophenyl-H), 4.55 (s, 2H, OCH₂CO), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 2.90 (t, J = 6.8 Hz, 2H, CH₂N), 2.05 (quin, J = 6.8 Hz, 2H, CH₂).
-
HRMS (ESI+) : m/z calculated for C₂₁H₂₁FN₃O₃ [M+H]⁺ 406.1512, found 406.1509.
Challenges and Optimization Strategies
Q & A
Q. What are the key synthetic routes for preparing 2-(2-fluorophenoxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce fluorophenoxy groups (e.g., using 3-chloro-4-fluoronitrobenzene and alcohol derivatives as precursors) .
- Reduction steps under acidic conditions with agents like iron powder to generate aniline intermediates .
- Condensation reactions with acetamide derivatives using condensing agents (e.g., EDCI or DCC) to form the final compound .
Intermediates are characterized via:
- Thin-layer chromatography (TLC) for reaction progress monitoring.
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying aromatic proton integration and coupling patterns).
- Mass spectrometry (MS) to confirm molecular weights .
Example Reaction Conditions Table:
| Step | Reaction Type | Conditions | Key Reagents | Yield (%) |
|---|---|---|---|---|
| 1 | Substitution | Alkaline (K₂CO₃), DMF, 80°C | 2-fluorophenol, 3-chloro-4-fluoronitrobenzene | ~75% |
| 2 | Reduction | HCl/Fe powder, ethanol, reflux | Iron powder | ~85% |
| 3 | Condensation | DCM, EDCI, RT | Cyanoacetic acid | ~65% |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Identifies functional groups (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) and confirms regiochemistry .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₂₁H₁₉FN₂O₃ requires m/z 366.1385) .
- Infrared (IR) Spectroscopy: Detects characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance substitution reactions, while dichloromethane (DCM) improves condensation efficiency .
- Catalyst Selection: Transition metal catalysts (e.g., Pd/C for reductions) or organocatalysts (e.g., DMAP for acylations) improve regioselectivity .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions in condensation steps .
Case Study:
A study on analogous pyridazinone derivatives achieved a 20% yield increase by switching from THF to DMF in substitution steps, attributed to better solubility of intermediates .
Q. What computational strategies can predict biological targets or optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model reaction transition states to identify energetically favorable pathways (e.g., predicting regioselectivity in cyclopropane ring formation) .
- Molecular Docking: Screen against protein databases (e.g., PDB) to hypothesize interactions with targets like kinases or GPCRs .
- Machine Learning (ML): Train models on reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel syntheses .
Example Computational Workflow:
Use Gaussian 16 for DFT-based transition state analysis.
Apply AutoDock Vina for target binding affinity scoring.
Integrate results into ICReDD’s reaction design platform for experimental validation .
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation: Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. For example, use MCF-7 and HEK293 cells in parallel to assess cytotoxicity .
- Mechanistic Studies: Employ siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., apoptosis pathways via caspase-3 activation) .
- Dose-Response Analysis: Generate IC₅₀ curves under controlled conditions to distinguish artifacts from true activity .
Data Contradiction Example:
A study reported conflicting IC₅₀ values (5 µM vs. 20 µM) in two cancer cell lines. Further analysis revealed differences in P-glycoprotein expression affecting compound uptake .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or HPLC for real-time monitoring .
- Reactor Design: Use continuous-flow systems to enhance heat/mass transfer and reduce byproducts .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and filtration efficiency .
Scale-Up Challenges:
At pilot scale (>100 g), impurities from incomplete reductions (e.g., nitro intermediates) were mitigated by increasing reaction time from 2 h to 4 h .
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
- Side Chain Optimization: Replace the propyl linker with PEG spacers to improve solubility .
- Bioisosteric Replacement: Substitute pyridazinone with triazinone to assess impact on kinase inhibition .
SAR Table:
| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 10 µM | 0.5 |
| -CF₃ Derivative | 3 µM | 0.3 |
| PEG-Linked Analog | 8 µM | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
